MFCD25460287
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Overview
Description
MFCD25460287 is a complex organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzenemethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25460287 typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MFCD25460287 undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanol compounds .
Scientific Research Applications
MFCD25460287 has several scientific research applications:
Mechanism of Action
The mechanism of action of MFCD25460287 involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can undergo radical reactions, where the trifluoromethyl group participates in the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-methyl-: This compound lacks the bromine and trifluoromethyl groups, making it less reactive in certain chemical reactions.
3-Bromobenzotrifluoride: This compound has a similar trifluoromethyl group but lacks the benzenemethanol backbone, affecting its overall reactivity and applications.
Uniqueness
MFCD25460287 is unique due to the combination of bromine, methyl, and trifluoromethyl groups attached to the benzenemethanol backbone. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8BrF3O |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3 |
InChI Key |
ZAMLJWRQAZAASU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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